molecular formula C15H23BrN2O2 B4668698 2-[2-[4-[(4-bromophenyl)methyl]piperazin-1-yl]ethoxy]ethanol

2-[2-[4-[(4-bromophenyl)methyl]piperazin-1-yl]ethoxy]ethanol

Cat. No.: B4668698
M. Wt: 343.26 g/mol
InChI Key: RULXWZQATCHLHZ-UHFFFAOYSA-N
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Description

2-[2-[4-[(4-bromophenyl)methyl]piperazin-1-yl]ethoxy]ethanol is a compound that features a piperazine ring substituted with a 4-bromophenyl group and an ethoxyethanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[4-[(4-bromophenyl)methyl]piperazin-1-yl]ethoxy]ethanol typically involves a multi-step process. One common method includes the reaction of 4-bromobenzyl chloride with piperazine to form 4-[(4-bromophenyl)methyl]piperazine. This intermediate is then reacted with 2-(2-chloroethoxy)ethanol to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-[2-[4-[(4-bromophenyl)methyl]piperazin-1-yl]ethoxy]ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields phenyl derivatives.

    Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[2-[4-[(4-bromophenyl)methyl]piperazin-1-yl]ethoxy]ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-[4-[(4-bromophenyl)methyl]piperazin-1-yl]ethoxy]ethanol involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The bromophenyl group may enhance the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]ethoxy]ethanol
  • 2-[2-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]ethoxy]ethanol
  • 2-[2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]ethoxy]ethanol

Uniqueness

2-[2-[4-[(4-bromophenyl)methyl]piperazin-1-yl]ethoxy]ethanol is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, making the compound versatile for further modifications.

Properties

IUPAC Name

2-[2-[4-[(4-bromophenyl)methyl]piperazin-1-yl]ethoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BrN2O2/c16-15-3-1-14(2-4-15)13-18-7-5-17(6-8-18)9-11-20-12-10-19/h1-4,19H,5-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RULXWZQATCHLHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCCO)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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